6-Fluorotetrazolo[1,5-a]pyridine 6-Fluorotetrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 918941-02-3
VCID: VC16941644
InChI: InChI=1S/C5H3FN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
SMILES:
Molecular Formula: C5H3FN4
Molecular Weight: 138.10 g/mol

6-Fluorotetrazolo[1,5-a]pyridine

CAS No.: 918941-02-3

Cat. No.: VC16941644

Molecular Formula: C5H3FN4

Molecular Weight: 138.10 g/mol

* For research use only. Not for human or veterinary use.

6-Fluorotetrazolo[1,5-a]pyridine - 918941-02-3

Specification

CAS No. 918941-02-3
Molecular Formula C5H3FN4
Molecular Weight 138.10 g/mol
IUPAC Name 6-fluorotetrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C5H3FN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
Standard InChI Key OKXIATRBILEQQI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=NN2C=C1F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Framework

6-Fluorotetrazolo[1,5-a]pyridine (IUPAC name: 6-fluorotetrazolo[1,5-a]pyridine) belongs to the tetrazolopyridine family, characterized by a fused bicyclic system comprising a pyridine ring and a tetrazole moiety. The fluorine substituent at the 6-position introduces electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with the chlorinated analog (CAS 1255574-42-5) suggests a molecular formula of C₅H₂FN₄ and a molecular weight of 137.10 g/mol, though experimental validation is required.

Table 1: Provisional Physicochemical Properties

PropertyValueSource Analog
Molecular FormulaC₅H₂FN₄Derived from
Molecular Weight137.10 g/molCalculated
CAS Registry NumberNot assigned
SMILES NotationC1=C(C2=NN=NN2C=C1)FAdapted from
logP (Predicted)~1.2 (clogP)Estimated via analogs

Synthetic Methodologies

Cycloaddition and Halogenation Strategies

The synthesis of fluorinated tetrazolopyridines typically involves cycloaddition reactions between azides and halogenated pyridines. For 6-chloro-8-fluorotetrazolo[1,5-a]pyridine, a documented route employs 2-halopyridine precursors treated with trimethylsilyl azide under catalytic conditions. Adaptation of this method could involve fluorination at the 6-position via electrophilic substitution or halogen exchange reactions.

Late-Stage Functionalization

Recent advances in pyrazolo[1,5-a]pyridine synthesis highlight the utility of late-stage functionalization to introduce substituents like trifluoromethyl groups . While these methods target pyrazole-fused systems, analogous strategies—such as transition-metal-catalyzed C–H fluorination—may prove applicable to tetrazolopyridines. Key challenges include regioselectivity control and minimizing tetrazole ring decomposition under harsh conditions.

Future Research Directions

Synthetic Optimization

Developing regioselective fluorination methods and scalable routes remains a priority. Photoredox catalysis or electrochemical fluorination could offer sustainable alternatives to traditional halogenation.

Biological Screening

Priority targets include:

  • Antiviral Assays: Evaluation against HSV, cytomegalovirus, and SARS-CoV-2 proteases.

  • Kinase Inhibition: Screening for activity against tyrosine kinases implicated in oncology.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Computational Studies

Density functional theory (DFT) calculations could elucidate electronic effects of fluorine substitution, while molecular docking predicts interactions with biological targets.

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